molecular formula C9H9NO2S B2565746 3-Methyl-4-(methylsulfonyl)benzonitrile CAS No. 1820608-05-6

3-Methyl-4-(methylsulfonyl)benzonitrile

Cat. No.: B2565746
CAS No.: 1820608-05-6
M. Wt: 195.24
InChI Key: RHHUGUBSIDVXEI-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylsulfonyl)benzonitrile is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol. This compound has attracted significant attention in scientific research due to its unique physical and chemical properties. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylsulfonyl)benzonitrile typically involves the reaction of 3-methylbenzonitrile with a sulfonylating agent. One common method is the reaction of 3-methylbenzonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-(methylsulfonyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and drug candidates.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylsulfonyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)benzonitrile: Similar in structure but lacks the methyl group at the 3-position.

    3-(Methylsulfonyl)benzonitrile: Similar but with the sulfonyl group at the 3-position instead of the 4-position.

Uniqueness

3-Methyl-4-(methylsulfonyl)benzonitrile is unique due to the presence of both a methyl group and a methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-4-methylsulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHUGUBSIDVXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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